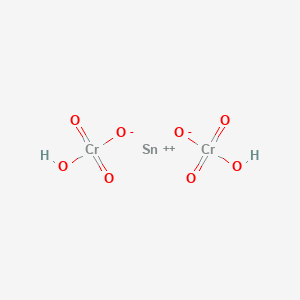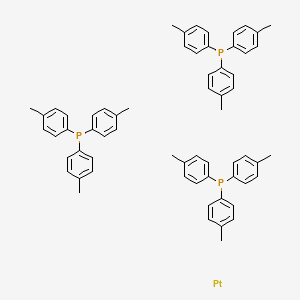
Benzenamine, 4-(methylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(methylseleno)- typically involves the introduction of a methylseleno group to the benzenamine structure. One common method is through electrophilic aromatic substitution, where benzenamine reacts with a methylseleno electrophile under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the selective substitution at the para position .
Industrial Production Methods: Industrial production of Benzenamine, 4-(methylseleno)- may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Types of Reactions:
Oxidation: Benzenamine, 4-(methylseleno)- can undergo oxidation reactions, leading to the formation of various oxidized products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form simpler derivatives, often involving hydrogenation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides or selenones, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Benzenamine, 4-(methylseleno)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where selenium compounds have shown promise.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of Benzenamine, 4-(methylseleno)- involves its interaction with molecular targets through its methylseleno group. This group can participate in redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated by its ability to modulate oxidative stress and interact with specific enzymes and proteins involved in cellular signaling .
Comparaison Avec Des Composés Similaires
4-(Methylthio)benzenamine: Similar in structure but with a methylthio group instead of a methylseleno group, leading to different reactivity and applications.
4-(Methylsulfonyl)benzenamine: Contains a methylsulfonyl group, which significantly alters its chemical behavior compared to the methylseleno derivative
Uniqueness: Benzenamine, 4-(methylseleno)- is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications where selenium’s unique chemistry is advantageous .
Propriétés
Numéro CAS |
35065-62-4 |
|---|---|
Formule moléculaire |
C7H9NSe |
Poids moléculaire |
186.12 g/mol |
Nom IUPAC |
4-methylselanylaniline |
InChI |
InChI=1S/C7H9NSe/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 |
Clé InChI |
XLHACCAMYCILNR-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)


![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)



